sodium;(3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Sodium;(3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly known as Tazobactam sodium, is a β-lactamase inhibitor. It is used in combination with β-lactam antibiotics to enhance their efficacy against β-lactamase-producing bacteria. This compound is particularly effective against Gram-negative bacteria and is often used in clinical settings to treat severe bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tazobactam sodium involves multiple steps, starting from the penicillin nucleusThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of Tazobactam sodium involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as crystallization and chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tazobactam sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of Tazobactam sodium, as well as substituted derivatives with different functional groups .
Scientific Research Applications
Tazobactam sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study β-lactamase inhibition.
Biology: Investigated for its role in inhibiting bacterial enzymes and its effects on bacterial growth.
Medicine: Combined with antibiotics like piperacillin to treat severe infections caused by resistant bacteria.
Industry: Used in the development of new antibacterial agents and formulations
Mechanism of Action
Tazobactam sodium works by inhibiting β-lactamase enzymes produced by bacteria. These enzymes degrade β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, Tazobactam sodium protects the antibiotic from degradation, allowing it to exert its bactericidal effects. The molecular targets include the active sites of β-lactamase enzymes, where Tazobactam sodium forms a stable acyl-enzyme complex, preventing the enzyme from hydrolyzing the antibiotic .
Comparison with Similar Compounds
Similar Compounds
Clavulanic Acid: Another β-lactamase inhibitor used in combination with amoxicillin.
Sulbactam: Used with ampicillin to inhibit β-lactamase enzymes.
Avibactam: A newer β-lactamase inhibitor with a broader spectrum of activity.
Uniqueness
Tazobactam sodium is unique due to its high efficacy against a wide range of β-lactamase enzymes, including those that are resistant to other inhibitors. Its combination with piperacillin provides a broad-spectrum antibacterial effect, making it a valuable tool in the treatment of severe infections .
Properties
Molecular Formula |
C10H11N4NaO5S |
---|---|
Molecular Weight |
322.28 g/mol |
IUPAC Name |
sodium;(3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C10H12N4O5S.Na/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h2-3,7-8H,4-5H2,1H3,(H,16,17);/q;+1/p-1/t7-,8?,10+;/m1./s1 |
InChI Key |
RFMIKMMOLPNEDG-VMKQZJJLSA-M |
Isomeric SMILES |
C[C@@]1(C(N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+] |
Origin of Product |
United States |
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